Diammonium maleate
Overview
Description
Diammonium maleate is an organic compound with the chemical formula (NH4)2C4H2O4. It is the diammonium salt of maleic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Diammonium maleate can be synthesized through several methods:
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Synthetic Routes and Reaction Conditions: : One common method involves the reaction of maleic acid with ammonia. The reaction typically occurs in an aqueous solution, where maleic acid is dissolved, and ammonia gas is bubbled through the solution. The reaction proceeds as follows: [ \text{C4H4O4} + 2\text{NH3} \rightarrow (NH4)2C4H2O4 ] The solution is then evaporated to obtain this compound crystals.
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Industrial Production Methods: : Industrially, this compound can be produced by reacting maleic anhydride with ammonium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is as follows: [ \text{C4H2O3} + 2\text{NH4OH} \rightarrow (NH4)2C4H2O4 + \text{H2O} ]
Chemical Reactions Analysis
Diammonium maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid or fumaric acid under specific conditions.
Reduction: It can be reduced to succinic acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations, such as sodium or potassium.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Sodium maleate, potassium maleate.
Scientific Research Applications
Diammonium maleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: this compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: this compound is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diammonium maleate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways, particularly those involving carboxylic acids and their derivatives.
Comparison with Similar Compounds
Diammonium maleate can be compared with other similar compounds, such as:
Diammonium malonate: Similar in structure but differs in the number of carbon atoms and the position of carboxyl groups.
Diammonium fumarate: An isomer of this compound with a different spatial arrangement of atoms.
Diammonium succinate: Similar in having two ammonium ions but differs in the carbon chain length and structure.
Uniqueness
- This compound is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.
Properties
IUPAC Name |
diazanium;(Z)-but-2-enedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXWJDFFQPBQL-UAIGNFCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23705-99-9, 39444-67-2 | |
Record name | Diammonium maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023705999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diammonium maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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